molecular formula C14H14N4O3 B2901894 N-(isoxazol-3-yl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide CAS No. 1324343-49-8

N-(isoxazol-3-yl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide

カタログ番号: B2901894
CAS番号: 1324343-49-8
分子量: 286.291
InChIキー: RBSDGHZEOCXWKV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(isoxazol-3-yl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide is a useful research compound. Its molecular formula is C14H14N4O3 and its molecular weight is 286.291. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(isoxazol-3-yl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly as a modulator of various physiological processes. This article delves into the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound this compound features an isoxazole ring and an imidazolidinone moiety, which are significant for its biological activity. The general structure can be represented as follows:

N isoxazol 3 yl 2 2 oxo 3 phenylimidazolidin 1 yl acetamide\text{N isoxazol 3 yl 2 2 oxo 3 phenylimidazolidin 1 yl acetamide}

This compound is characterized by its ability to interact with various biological targets, leading to diverse pharmacological effects.

Research indicates that this compound acts primarily as an EPAC (Exchange Protein directly Activated by cAMP) antagonist. EPAC proteins play crucial roles in mediating the effects of cAMP, which is pivotal in regulating numerous intracellular processes. The inhibition of EPAC has been linked to various therapeutic benefits, including anti-cancer properties and modulation of metabolic pathways .

Structure-Activity Relationship (SAR)

The SAR studies conducted on similar compounds have revealed critical insights into how modifications to the structure can enhance or diminish biological activity. For instance, the introduction of different substituents on the phenyl ring or the isoxazole moiety can significantly alter the potency of these compounds as EPAC antagonists. Notably, substituents at the 3-, 4-, and 5-position on the phenyl ring were found to be particularly influential in enhancing inhibitory activity .

Anticancer Activity

Several studies have evaluated the anticancer properties of compounds related to this compound. For example:

CompoundCell LineIC50 (μM)Mechanism
Compound 1MIA PaCa-210Reduces metastasis
Compound 2A2780 (Ovarian carcinoma)4.47 - 52.8Induces G2/M arrest
Compound 3MCF7 (Breast cancer)Not specifiedTubulin polymerization inhibition

These findings indicate that derivatives of this compound can significantly inhibit cancer cell proliferation and induce apoptosis through various mechanisms, including cell cycle arrest and inhibition of tubulin polymerization .

Viral Inhibition

In addition to its anticancer properties, this compound has shown promise in virology. Specifically, it has been reported to inhibit Middle East Respiratory Syndrome Coronavirus (MERS-CoV) replication in vitro. At non-toxic concentrations, this compound effectively reduced viral yields and protected cells from cytopathic effects caused by MERS-CoV infection .

Case Studies

Case Study 1: Cancer Metastasis Reduction
In a study involving MIA PaCa-2 cells, administration of this compound resulted in a significant reduction in local and distant metastasis when administered at a dose of 10 mg/kg via intraperitoneal injection over three weeks .

Case Study 2: Viral Infection Mitigation
Another study demonstrated that treatment with this compound at a dose of 50 mg/kg orally for three weeks led to a notable decrease in plasma leptin levels while also providing protection against MERS-CoV by inhibiting viral RNA replication .

特性

IUPAC Name

N-(1,2-oxazol-3-yl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c19-13(15-12-6-9-21-16-12)10-17-7-8-18(14(17)20)11-4-2-1-3-5-11/h1-6,9H,7-8,10H2,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBSDGHZEOCXWKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1CC(=O)NC2=NOC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。